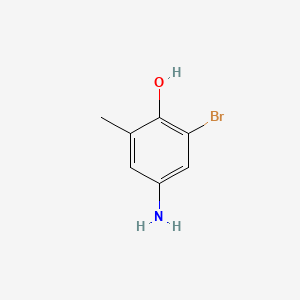
4-Amino-2-bromo-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-bromo-6-methylphenol is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 and is a solid at room temperature . The compound is also known by other names such as 3-Bromo-4-hydroxy-5-methylaniline, 5-Amino-3-bromo-2-hydroxytoluene, 5-Bromo-4-hydroxy-m-toluidine, and 4-Amino-6-bromo-o-cresol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,9H2,1H3 . This indicates that the compound has a bromine atom (Br), a methyl group (CH3), and an amino group (NH2) attached to a phenol ring.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.05 . The compound is stored at ambient temperature .科学的研究の応用
Environmental Concentrations and Toxicology
4-Amino-2-bromo-6-methylphenol and its derivatives, such as tribromophenols, are significant in environmental studies due to their occurrence as intermediates in the synthesis of brominated flame retardants and as degradation products of these substances. They are used as pesticides and occur naturally in some aquatic organisms, leading to widespread environmental distribution. Despite their ubiquity, there is limited knowledge regarding their toxicokinetics and toxicodynamics, with uncertainties surrounding their environmental impact and roles played by structural isomers and degradation products (Koch & Sures, 2018).
Synthesis and Properties of Asymmetric Dicopper(II) Complexes
In the realm of chemistry, derivatives of this compound have been utilized to synthesize new asymmetric dicopper(II) complexes, which are characterized for their spectral, electrochemical, and magnetic properties. These complexes, due to their unsymmetrical binucleating ligands, present unique insights into the electrochemical behavior and magnetic coupling, offering potential applications in materials science and catalysis (Mahalakshmy et al., 2004).
Spectroscopic, XRD, and DFT Approach to Chemical Analysis
The spectroscopic and X-ray diffraction techniques, coupled with density functional theory (DFT) calculations, have been applied to analyze compounds structurally related to this compound. These methods provide insights into the molecular structure, electronic properties, and interactions of such compounds, facilitating their application in chemical analysis and material science (Demircioğlu et al., 2019).
Antioxidant Activity in Marine Algae
Research on bromophenols, including those structurally related to this compound, in marine algae like Rhodomela confervoides, reveals their potential as natural antioxidants. These compounds, obtained from marine sources, have been evaluated for their free radical scavenging activity, demonstrating potent activities that are comparable or superior to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This highlights their potential use in food preservation and pharmaceuticals (Li et al., 2011).
Safety and Hazards
作用機序
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and consequently its interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-bromo-6-methylphenol . Factors such as temperature, pH, and the presence of other compounds can influence how this compound interacts with its targets and its overall stability.
特性
IUPAC Name |
4-amino-2-bromo-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIWSPJSJQAVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)
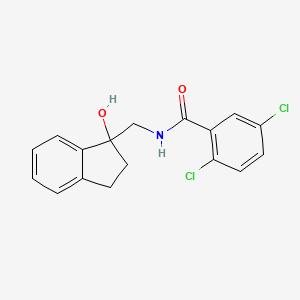

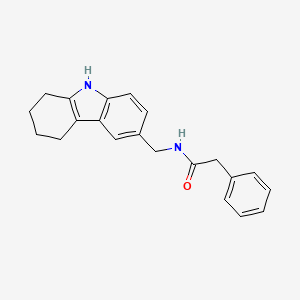
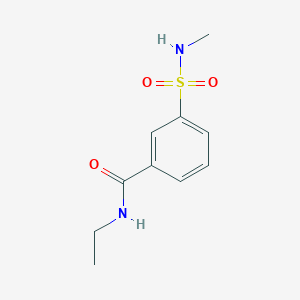
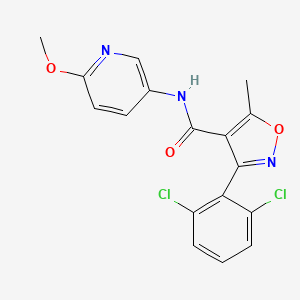
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)
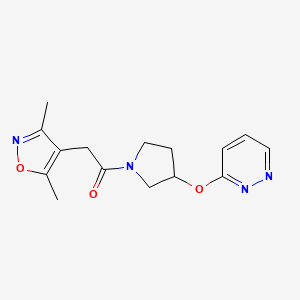
![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)

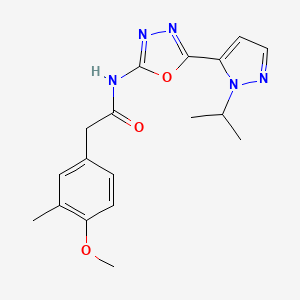
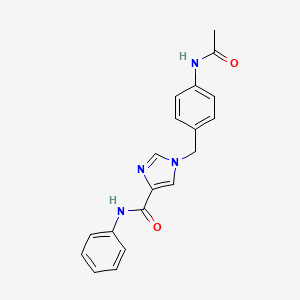
![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)
![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)
